N-pentyl-2-naphthalenesulfonamide

Overview

Description

N-pentyl-2-naphthalenesulfonamide is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . The compound is related to NAPHTHALENE-2-SULFONAMIDE, which has a molecular formula of C10H9NO2S and a molecular weight of 207.25 .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents . For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single lab period, yielding a solid product .Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by two fused benzene rings, forming a rigid plane with large π-electron conjugation . This structure contributes to their unique photophysical and chemical properties .Chemical Reactions Analysis

Naphthalene derivatives participate in various chemical reactions. For instance, they can undergo SN2 reactions, where the rates of reaction follow the order primary R > secondary R ≫ tertiary R . The solvent can profoundly affect the reactivity of a given nucleophile in these reactions .Physical And Chemical Properties Analysis

Naphthalene derivatives exhibit unique photophysical properties, which are often investigated using techniques such as UV-visible spectroscopy and fluorescence spectroscopy . They also display a range of chemical properties, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal activities .Scientific Research Applications

Electron Ionization Studies

N-pentyl-2-naphthalenesulfonamide, along with other naphthalenesulfonyl derivatives, has been studied for its behavior under electron ionization . These studies are crucial for understanding the fragmentation patterns of these molecules, which is essential for mass spectrometry analysis. This knowledge is applied in fields such as environmental monitoring, where accurate detection of pollutants is necessary.

Synthesis of Heterocycles

The compound plays a role in the synthesis of heterocycles, particularly in the formation of 2H-pyrans . Heterocycles are a fundamental component of many pharmaceuticals and agrochemicals. The ability to synthesize these structures efficiently opens up possibilities for the development of new drugs and pesticides.

Biological Activity Screening

In chemical genetics, N-pentyl-2-naphthalenesulfonamide derivatives have been identified to exhibit biological activity . For instance, certain derivatives can induce specific responses in plant seedlings, which could be useful in agricultural biotechnology for developing crops with desired traits.

Safety and Hazards

Future Directions

Research into naphthalene derivatives and related compounds is ongoing, with potential applications in various fields. For instance, certain naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations, making them promising candidates for future development . Additionally, naphthalene derivatives are being explored for their potential in the development of new antibiotics .

Mechanism of Action

Target of Action

The primary target of N-pentyl-2-naphthalenesulfonamide is the PanDZ complex . This complex plays a crucial role in the regulation of the pantothenate biosynthetic pathway in Escherichia coli .

Mode of Action

N-pentyl-2-naphthalenesulfonamide interacts with its target, the PanDZ complex, leading to the sequestration of the pyruvoyl cofactor as a ketone hydrate . This interaction results in the limitation of the supply of β-alanine in response to coenzyme A concentration .

Biochemical Pathways

The affected pathway is the pantothenate biosynthetic pathway . The interaction of N-pentyl-2-naphthalenesulfonamide with the PanDZ complex leads to a decrease in the supply of β-alanine, which is a key component of this pathway .

Result of Action

The result of the action of N-pentyl-2-naphthalenesulfonamide is the inhibition of the pantothenate biosynthetic pathway . This leads to a decrease in the production of pantothenate, a vital component of coenzyme A, which is essential for various metabolic processes .

properties

IUPAC Name |

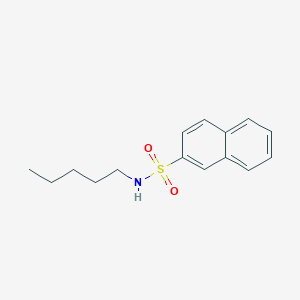

N-pentylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-2-3-6-11-16-19(17,18)15-10-9-13-7-4-5-8-14(13)12-15/h4-5,7-10,12,16H,2-3,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRDSUYAQXTOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4717384.png)

![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B4717414.png)

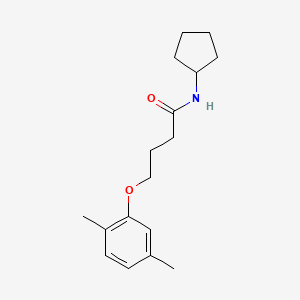

![N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4717421.png)

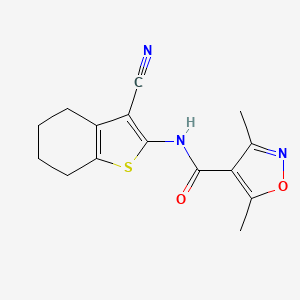

![2-{5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B4717424.png)

![N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4717446.png)

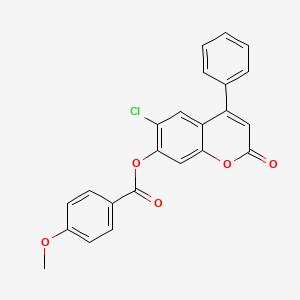

![7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4717449.png)

![7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4717452.png)

![N-[4-(2-{2-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B4717453.png)

![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B4717454.png)

![6-[(2-phenylethyl)thio]-3,7-dihydro-2H-purin-2-one](/img/structure/B4717460.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4717466.png)